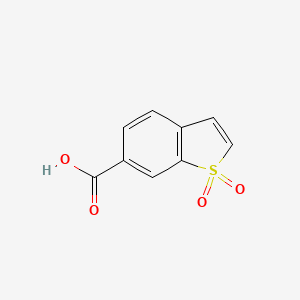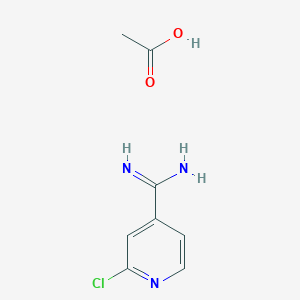
2-Bromothiazol-4-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromothiazol-4-amine hydrochloride is a chemical compound with the molecular formula C3H3BrN2S·HCl It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromothiazol-4-amine hydrochloride typically involves the bromination of thiazole derivatives. One common method is the reaction of 2-aminothiazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the 4-position of the thiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, solvent, and bromine concentration, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromothiazol-4-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminothiazole derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Applications De Recherche Scientifique
2-Bromothiazol-4-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-Bromothiazol-4-amine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the thiazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-bromothiazole: Similar in structure but without the hydrochloride group.
2-Amino-5-bromothiazole: Bromine atom is at the 5-position instead of the 4-position.
4-Bromothiazole: Lacks the amino group at the 2-position.
Uniqueness
2-Bromothiazol-4-amine hydrochloride is unique due to the presence of both the bromine atom and the amino group on the thiazole ring, along with the hydrochloride group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications.
Propriétés
Numéro CAS |
1956341-82-4 |
|---|---|
Formule moléculaire |
C3H4BrClN2S |
Poids moléculaire |
215.50 g/mol |
Nom IUPAC |
2-bromo-1,3-thiazol-4-amine;hydrochloride |
InChI |
InChI=1S/C3H3BrN2S.ClH/c4-3-6-2(5)1-7-3;/h1H,5H2;1H |
Clé InChI |
CJWSYYMUCNUILG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(S1)Br)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,7-Diazaspiro[4.4]nonane, 1-(5-isothiazolyl)-](/img/structure/B11890968.png)
![7-Bromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B11890977.png)




![1,3-Dimethyl-1H-pyrazolo[3,4-B]pyridine-5-carbonyl chloride](/img/structure/B11891012.png)



![[(4-Methyl-2-oxo-2H-1-benzopyran-6-yl)oxy]acetonitrile](/img/structure/B11891032.png)
